molecular formula C20H25N7O3S B2530313 N-((4-(二甲氨基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基)甲基)-4-(2-甲基恶唑-4-基)苯磺酰胺 CAS No. 2034541-48-3

N-((4-(二甲氨基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基)甲基)-4-(2-甲基恶唑-4-基)苯磺酰胺

货号 B2530313
CAS 编号: 2034541-48-3
分子量: 443.53
InChI 键: HCPSJCRFRIMSQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a novel ureido benzenesulfonamide that incorporates 1,3,5-triazine moieties. This compound is part of a series designed to target human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with various diseases, including cancer. The compound has been synthesized and evaluated for its potential as a therapeutic agent due to its inhibitory activity against hCA isoforms .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine, followed by derivatization with nucleophiles such as dimethylamine and piperidine . The synthesis process is a stepwise nucleophilic substitution of chlorine atoms of cyanuric chloride, leading to the formation of intermediates and final compounds with potent inhibitory effects against hCA isoforms .

Molecular Structure Analysis

The molecular structure of the compound includes a benzenesulfonamide moiety, which is a common feature in hCA inhibitors. The 1,3,5-triazine ring is substituted with dimethylamine and pyrrolidinyl groups, which contribute to the compound's potency and selectivity towards hCA IX . The presence of these substituents is crucial for the interaction with the enzyme's active site.

Chemical Reactions Analysis

The compound's chemical reactivity is primarily associated with its inhibitory action against hCA isoforms. The ureido benzenesulfonamides incorporating triazinyl moieties have been investigated for their ability to inhibit hCA I, II, IX, and XII, with the most significant inhibition observed for the membrane-bound tumor-associated isoform hCA IX . The inhibitory activity is a result of the compound's interaction with the zinc ion in the active site of the enzyme.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, benzenesulfonamides typically exhibit moderate solubility in water and may have varying solubility in organic solvents depending on the nature of their substituents. The compound's inhibitory potency against hCA IX, with Ki values in the sub-nanomolar range, suggests a high affinity for the enzyme, which is a critical chemical property for its potential therapeutic use .

科学研究应用

合成和表征

研究表明苯磺酰胺衍生物在合成新型三氮杂卓、嘧啶和唑类中的效用,展示了它们在生产具有潜在生物活性的化合物方面的多功能性(Khodairy 等人,2016)[https://consensus.app/papers/4toluenesulfonamide-building-block-synthesis-novel-khodairy/078cc169486e509288d2db11e7b7e80d/?utm_source=chatgpt]. 1,3,5-三嗪和苯磺酰胺基序的结合已被证明有助于抗氧化、乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶抑制活性,表明在阿尔茨海默病和帕金森病等疾病中具有潜在的治疗应用(Lolak 等人,2020)[https://consensus.app/papers/sulphonamides-incorporating-135triazine-motifs-show-lolak/1c142e93052a5077b9ebb7a5a456b6bc/?utm_source=chatgpt].

抗菌和酶抑制

进一步探索该化合物的结构衍生物揭示了它们对各种微生物菌株的显着抗菌活性,强调了开发新的抗菌剂的潜力(Desai 等人,2016)[https://consensus.app/papers/synthesis-characterization-activity-novel-desai/1c6b9adaa6f050df8aab20256dd5af69/?utm_source=chatgpt]. 此外,这些化合物在抑制碳酸酐酶 IX(一种抗癌剂的靶点)中的作用突出了它们在癌症研究中的潜力,某些衍生物显示出亚纳摩尔抑制效力(Lolak 等人,2019)[https://consensus.app/papers/design-synthesis-evaluation-novel-benzenesulfonamides-lolak/656243d846875375be688604ed680524/?utm_source=chatgpt].

抗真菌和除草剂活性

对带有芳香磺酰胺部分的新型吡咯并[2,3-d]嘧啶衍生物的研究证明了合成方法的效率和所得化合物的抗真菌和除草剂活性,进一步扩展了此类分子在农业和疾病管理中的潜在应用(Khashi 等人,2014)[https://consensus.app/papers/dmapcatalyzed-synthesis-novel-pyrrolo23dpyrimidine-khashi/537efdb48d5e56ddbc1387c0399b7276/?utm_source=chatgpt].

属性

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPSJCRFRIMSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。